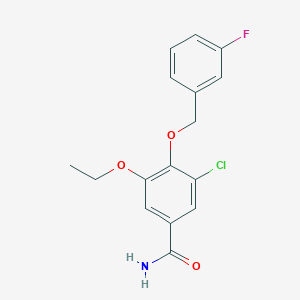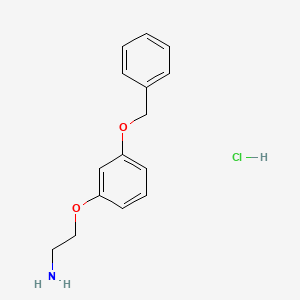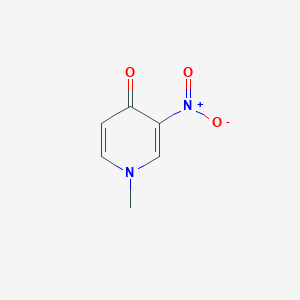
1-Methyl-3-nitropyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-nitropyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with a methyl group at the 1-position and a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitropyridin-4(1H)-one can be synthesized through various synthetic routes. One common method involves the nitration of 1-methylpyridin-4(1H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-nitropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl group can undergo electrophilic substitution reactions, and the nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-methyl-3-aminopyridin-4(1H)-one.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-nitropyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methyl-3-nitropyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-nitropyridin-3(1H)-one: Similar structure but with different substitution pattern.
3-Methyl-4-nitropyridin-1(1H)-one: Methyl and nitro groups at different positions.
1-Methyl-2-nitropyridin-4(1H)-one: Nitro group at the 2-position instead of the 3-position.
Uniqueness: 1-Methyl-3-nitropyridin-4(1H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The position of the nitro group can significantly affect the compound’s electronic properties and interactions with other molecules.
Eigenschaften
Molekularformel |
C6H6N2O3 |
|---|---|
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
1-methyl-3-nitropyridin-4-one |
InChI |
InChI=1S/C6H6N2O3/c1-7-3-2-6(9)5(4-7)8(10)11/h2-4H,1H3 |
InChI-Schlüssel |
SIXQZKQRCVJTRN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=O)C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025689.png)
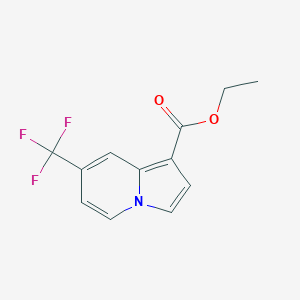
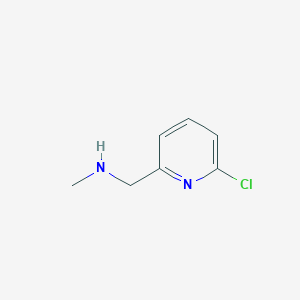

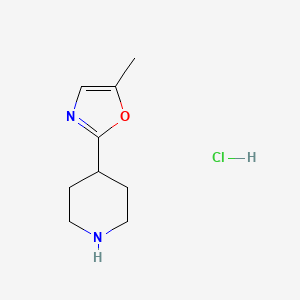
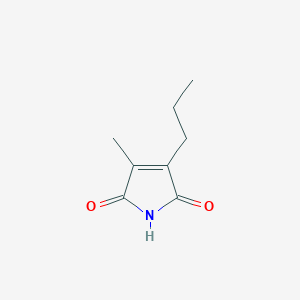
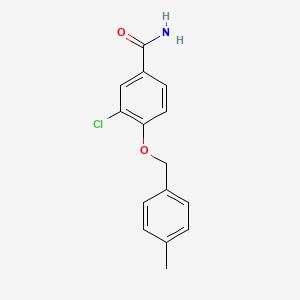
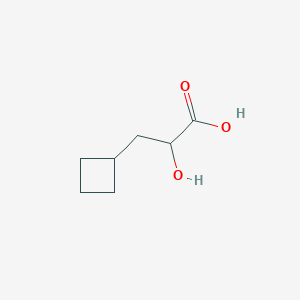
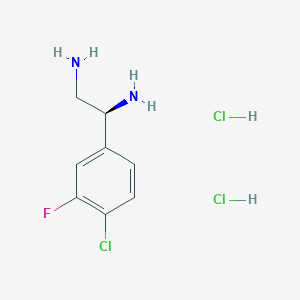
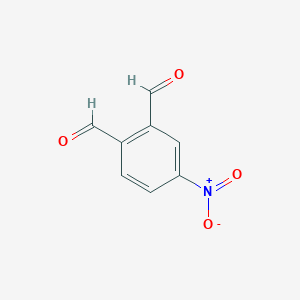
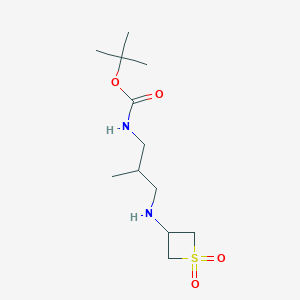
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
